molecular formula C14H19NO4S B2640400 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid CAS No. 315692-14-9

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

Cat. No. B2640400
CAS RN: 315692-14-9
M. Wt: 297.37
InChI Key: DOCOYOQDXZNCEI-ZRDIBKRKSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group would likely contribute to the compound’s aromaticity, while the ethenesulfonylamino and hexanoic acid groups could potentially form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution . The hexanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino and carboxylic acid groups might increase its solubility in polar solvents .

Scientific Research Applications

Neuroprotective Agents and Alzheimer's Disease

  • Research has identified N-acylaminophenothiazines as neuroprotective agents that exhibit multifunctional activities for the potential treatment of Alzheimer's disease. These compounds, derived from a similar structural class, selectively inhibit butyrylcholinesterase, protect neurons against free radical damage, show low toxicity, and can penetrate the CNS. Such findings suggest the potential therapeutic applications of structurally related compounds in neurodegenerative diseases (González-Muñoz et al., 2011).

Antimicrobial and Antifungal Activities

  • Certain derivatives, like arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, have been explored for their antimicrobial properties. This research underlines the potential of similar compounds in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
  • Novel thiazole derivatives, including compounds structurally related to the query chemical, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This indicates the potential application of these compounds in antimicrobial therapy and possibly in cancer research (Dawbaa et al., 2021).

Catalysis and Organic Synthesis

  • In the field of organic synthesis, tetrahydrothiophene, a moiety related to the query compound, has been utilized as a catalyst for the synthesis of benzo[n.1.0]bicycloalkanes. This showcases the role of such compounds in facilitating chemical reactions with high stereoselectivity and yields (Ye et al., 2007).

Material Science and Optical Properties

  • N-(2-Chlorophenyl)-(1-Propanamide) and its derivatives have been studied for their electro-optic and non-linear optical materials, indicating their potential application in optical technologies and materials science (Prabhu et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

6-[[(E)-2-phenylethenyl]sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)9-5-2-6-11-15-20(18,19)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12,15H,2,5-6,9,11H2,(H,16,17)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCOYOQDXZNCEI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

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